2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Boronic acid building blocks often exhibit batch variability that compromises SAR reproducibility. 2-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS 957034-87-6) resolves this with defined specifications: • hCA II Ki = 707 nM vs phenylboronic acid Ki = 880 nM • 10.8× selectivity: hCDK1 (IC50 = 12 µM) over PfPK5 (IC50 = 130 µM) • LogP 0.56 (32% lower than PhB(OH)2), pKa 8.13 • ≥97% purity, white solid, suitable for Suzuki-Miyaura cross-coupling Reliable sourcing with global shipping for reproducible research outcomes.

Molecular Formula C11H16BNO4S
Molecular Weight 269.122
CAS No. 957034-87-6
Cat. No. B591509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-ylsulfonyl)phenylboronic acid
CAS957034-87-6
Molecular FormulaC11H16BNO4S
Molecular Weight269.122
Structural Identifiers
SMILESB(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O
InChIInChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
InChIKeyPTSWGJSCDHDBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-ylsulfonyl)phenylboronic Acid (CAS 957034-87-6): Procurement-Ready Physicochemical and Structural Profile


2-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS 957034-87-6) is a substituted phenylboronic acid derivative characterized by a piperidinylsulfonyl moiety at the ortho position of the aromatic ring. This substitution confers a distinct molecular structure (C11H16BNO4S, MW 269.13) and a calculated LogP of 0.5597 , positioning it as a key building block for medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its availability from commercial vendors with purities typically at 95% or higher makes it an accessible starting point for developing more complex molecules.

Workflow
Suzuki-Miyaura cross-coupling building block
Selection context
Ortho-substituted scaffold with sulfonamide pharmacophore
Procurement
Commercially available, typically high-purity grade

Why Substituting 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid with Generic Analogs is Scientifically Inadvisable


Substituting this specific compound with a generic analog like unsubstituted phenylboronic acid or a regioisomer (e.g., 3- or 4-substituted) is scientifically unsound due to significant differences in key properties. The piperidinylsulfonyl group is not an inert bystander; it profoundly alters the electronic character of the boronic acid, its lipophilicity, and its biological target engagement profile. As the evidence below demonstrates, this substitution leads to quantifiable differences in enzyme inhibition potency, stability requirements, and physicochemical behavior that are critical for reproducible research outcomes and successful compound development.

Electronic Piperidinylsulfonyl group significantly alters electronic character vs. unsubstituted phenylboronic acid.
Regioisomer Solid-state properties and handling may shift with meta- or para-substituted isomers.
Stability Moisture/oxygen sensitivity may require inert storage; generic analogs may not have same requirement.

Quantitative Evidence Guide: Why Choose 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid?


Differential Inhibition of hCA II vs. Unsubstituted Phenylboronic Acid

The compound demonstrates a markedly different inhibitory profile against human carbonic anhydrase II (hCA II) compared to unsubstituted phenylboronic acid. While both are boronic acids, the addition of the piperidinylsulfonyl group results in a ~20% improvement in potency (as measured by Ki). This difference is significant for structure-activity relationship (SAR) studies where even small gains in affinity are crucial. [1][2]

hCA II inhibition
Reported
Ki = 707 nM
Supports enzyme target-engagement context
~20% lower Ki vs. unsubstituted analog (880 nM); cross-study comparison
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Kinase Inhibition Selectivity: PfPK5 vs. Human CDK1

The compound exhibits a distinct selectivity profile against different kinases, showing over 10-fold higher potency for human CDK1 compared to the malarial PfPK5 kinase. This contrasts with the behavior of simple phenylboronic acid, which does not typically show such a pronounced differential in kinase assays. [1]

Kinase selectivity
Head-to-head
10.8-fold CDK1 vs. PfPK5
Supports kinase selectivity assay context
CDK1 IC50 12 µM; PfPK5 IC50 130 µM
Kinase Inhibition Selectivity Profile Antimalarial Research

Stability Requirements: Inert Atmosphere Storage vs. Standard Phenylboronic Acid

The presence of the piperidinylsulfonyl group necessitates more stringent storage conditions compared to unsubstituted phenylboronic acid. The compound requires storage under an inert gas (nitrogen or argon) at 2-8°C to maintain long-term stability. This is a more demanding requirement than for phenylboronic acid, which is typically stored under less stringent conditions, indicating a higher sensitivity to moisture and/or oxygen that must be accounted for in laboratory handling protocols.

Storage stability
Class-level
Inert gas, 2–8°C
Storage context may require review
Requires more stringent handling than unsubstituted analog
Compound Stability Storage Conditions Procurement Specification

Physicochemical Distinction: LogP and Predicted pKa

The compound's calculated LogP of 0.5597 and predicted pKa of 8.13 are direct results of the sulfonyl-piperidine substitution and are significantly different from those of unsubstituted phenylboronic acid (LogP ~0.83, pKa ~8.8). This lower LogP indicates increased hydrophilicity, which can influence solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties of any derived compounds.

Physicochemical profile
Calculated
LogP 0.56, pKa 8.13
Supports ADME model interpretation context
~32% lower LogP vs. unsubstituted phenylboronic acid
Lipophilicity Physicochemical Properties ADME Prediction

Regioisomeric Impact on Melting Point and Crystallinity

The ortho-substitution pattern (2-position) of the piperidinylsulfonyl group results in a compound that is typically a solid at room temperature, whereas the meta (3-position) regioisomer is often characterized with a defined melting point (166-168°C) . This difference in solid-state properties between regioisomers can be a significant factor in formulation, purification, and handling during synthesis, underscoring the importance of procuring the correct isomer.

Regioisomeric identity
Context-dependent
Solid at RT
Solid-state property may differ from meta isomer
Meta isomer reported mp 166–168°C
Solid State Properties Regioisomer Comparison Formulation

Targeted Application Scenarios for 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Inhibitors

Utilize this compound as a privileged scaffold in SAR campaigns targeting carbonic anhydrase II (CA II). Its Ki of 707 nM against hCA II provides a quantifiable baseline for optimizing potency and selectivity compared to simpler phenylboronic acid analogs (Ki = 880 nM).

Development of Selective Kinase Inhibitors for Oncology Research

Employ this compound as a starting point for developing kinase inhibitors, leveraging its established differential inhibition profile. The 10.8-fold selectivity for human CDK1 (IC50 = 12 µM) over malarial PfPK5 (IC50 = 130 µM) provides a tangible selectivity window to be optimized in lead development.

Synthesis of Complex Molecules via Suzuki-Miyaura Cross-Coupling

Use this boronic acid as a key building block in Suzuki-Miyaura reactions to install the piperidinylsulfonyl pharmacophore. Its defined physicochemical properties (LogP 0.5597, pKa 8.13) and commercial availability in high purity make it a reliable and reproducible reagent for generating diverse compound libraries.

Medicinal Chemistry Optimization of ADME Properties

Incorporate this compound into synthetic routes when a lower LogP is desired to improve aqueous solubility and reduce lipophilicity compared to phenylboronic acid-derived fragments. The 32% reduction in LogP (0.5597 vs. ~0.83) directly contributes to enhancing the drug-likeness of final compounds.

Application
Selection Property
Validation Focus
CA II inhibitor SAR studies
Enzyme inhibition baseline context
Target-engagement endpoint review
Selective kinase inhibitor research
Kinase selectivity assay context
CDK1 vs. PfPK5 selectivity window review
Suzuki-Miyaura library synthesis
Ortho-substituted boronic acid scaffold
Cross-coupling reproducibility
ADME property optimization
Lower LogP vs. phenylboronic acid
Solubility and drug-likeness profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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